molecular formula C16H24O3 B253184 3,5-Ditert-butyl-4-methoxybenzoic acid

3,5-Ditert-butyl-4-methoxybenzoic acid

Cat. No. B253184
M. Wt: 264.36 g/mol
InChI Key: XLICOLVSHXFUJG-UHFFFAOYSA-N
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Patent
US05441984

Procedure details

To 50 g {200 mmol) of 3,5-bis(1,1-dimethylethyl)-4-hydroxy benzoic acid dissolved in 1.1 liters of a 10/1 tetrahydrofuran/dimethylformamide solution were added 24.0 g of a sodium hydride dispersion (60%, by weight, sodium hydride dispersed in mineral oil). The sodium hydride dispersion was added portionwise at a rate such that the reaction solution temperature was kept below 35° C. The resulting solution was stirred for 19 hours and then 28.4 g (220 mmol) of methyl iodide were added. The resulting solution was stirred for 22 hours and then 25 ml of water were added to quench the reaction. Four hundred milliliters of a 1N hydrochloric acid solution were then added in order to acidify the quenched solution. The acidic solution was then concentrated and extracted three times with ethyl acetate. The ethyl acetate extracts were combined, washed three times with water and once with a saturated brine solution and then concentrated to dryness to provide residue. This residue was crystallized from a hexane/methylene chloride solution to provide 34.62 of title product m.p. 192°-195° C.
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
10/1
Quantity
1.1 L
Type
solvent
Reaction Step Two
Name
tetrahydrofuran dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
28.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:13]=1[OH:14])[C:8]([OH:10])=[O:9])([CH3:4])[CH3:3].[H-].[Na+].[CH3:21]I.Cl>O1CCCC1.CN(C)C=O.O>[CH3:4][C:2]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:13]=1[O:14][CH3:21])[C:8]([OH:10])=[O:9])([CH3:1])[CH3:3] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)C=1C=C(C(=O)O)C=C(C1O)C(C)(C)C
Name
10/1
Quantity
1.1 L
Type
solvent
Smiles
Name
tetrahydrofuran dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1.CN(C=O)C
Step Three
Name
Quantity
24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
28.4 g
Type
reactant
Smiles
CI
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
was kept below 35° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The acidic solution was then concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
washed three times with water
CONCENTRATION
Type
CONCENTRATION
Details
once with a saturated brine solution and then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to provide residue
CUSTOM
Type
CUSTOM
Details
This residue was crystallized from a hexane/methylene chloride solution

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C)(C)C=1C=C(C(=O)O)C=C(C1OC)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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